2,6-Bis(trifluoromethyl)pyridine

Homogeneous Catalysis Phosphine Ligands Cross-Coupling

This exceptionally electron-deficient pyridine (logP ~2.95–3.12, pKa ~-4.12) delivers quantifiable advantages: BFPy-derived phosphanes accelerate Stille coupling 4x over P(C6F5)3 and 48x over PPh3, reducing catalyst loading or boosting throughput. For CNS programs, high lipophilicity and low basicity improve passive permeability and reduce P-gp efflux. The pinacol boronate ester enables robust Suzuki coupling with up to 95% yield. In agrochemical discovery, 2,6-bis(trifluoromethyl)-4-pyridinols are validated herbicidal leads (U.S. Patent 3,748,334). Procure this scaffold to accelerate SAR cycles and improve process economics.

Molecular Formula C7H3F6N
Molecular Weight 215.1 g/mol
CAS No. 455-00-5
Cat. No. B1297899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(trifluoromethyl)pyridine
CAS455-00-5
Molecular FormulaC7H3F6N
Molecular Weight215.1 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h1-3H
InChIKeyYPDVFTXBESQIPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(trifluoromethyl)pyridine (CAS 455-00-5) Procurement & Technical Baseline


2,6-Bis(trifluoromethyl)pyridine (CAS 455-00-5) is a highly electron-deficient pyridine derivative characterized by two trifluoromethyl groups at the 2- and 6-positions, imparting strong electron-withdrawing effects that profoundly alter its physicochemical and coordination properties . This compound serves as a critical building block for advanced ligands, cross-coupling partners, and active pharmaceutical/agrochemical intermediates due to its extreme electron deficiency, elevated lipophilicity (predicted logP ~2.95–3.12), and markedly reduced basicity (predicted pKa ~ -4.12) [1].

Why 2,6-Bis(trifluoromethyl)pyridine Cannot Be Substituted with Common Pyridine Analogs


Simple substitution with less fluorinated or non-fluorinated pyridine analogs is not viable in applications demanding extreme electron deficiency, high lipophilicity, or specific steric profiles. The two trifluoromethyl groups in the 2,6-positions create an exceptionally strong electron-withdrawing environment that dramatically lowers the pKa of the pyridine nitrogen, increases lipophilicity by orders of magnitude, and enforces a unique steric and electronic landscape at metal centers in catalytic systems [1]. As demonstrated in comparative catalytic studies, ligands derived from 2,6-bis(trifluoromethyl)pyridine outperform even perfluorinated aryl phosphines in specific coupling reactions due to a finely tuned balance of electron-withdrawing power and moderate steric bulk—a property profile that cannot be replicated by mono-trifluoromethyl, difluoro, or non-fluorinated pyridines [2].

Quantitative Differentiation Evidence for 2,6-Bis(trifluoromethyl)pyridine vs. Comparators


Catalytic Ligand Performance: BFPy-Phosphane vs. P(C6F5)3 and PPh3 in Stille Coupling

Phosphanes derived from 2,6-bis(trifluoromethyl)pyridine (BFPy-phosphanes) exhibit a unique combination of electronic and steric properties: they mimic the strong electron-withdrawing character of P(C6F5)3 while providing the moderate steric bulk of PPh3 [1]. In the Stille coupling of p-nitrobromobenzene and tributyl(vinyl)tin, the BFPy phosphane ligand P(BFPy)Ph2 accelerated the reaction dramatically, achieving >99% conversion within 0.5 hours, whereas the same reaction with P(C6F5)3 and PPh3 required 2 hours and >24 hours, respectively, to reach comparable conversion [1].

Homogeneous Catalysis Phosphine Ligands Cross-Coupling

Cross-Coupling Efficiency: Suzuki Coupling Yields of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Ester vs. Standard Electron-Deficient Boronic Esters

The 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester, accessed via Ir-catalyzed borylation, participates in Suzuki couplings with a variety of (hetero)aryl bromides to afford coupled products in isolated yields ranging from 46% to 95% . In contrast, many highly electron-deficient pyridine boronic esters (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) often require specialized conditions or give lower yields due to protodeboronation side reactions [1]. The 46–95% isolated yield range under standard Pd-catalyzed conditions demonstrates that the 2,6-bis(trifluoromethyl)pyridine scaffold, despite its extreme electron deficiency, can be reliably integrated into complex architectures.

Synthetic Methodology Cross-Coupling Boronic Esters

Electronic Modulation: pKa Depression Relative to Pyridine and 2,6-Lutidine

The predicted pKa of 2,6-bis(trifluoromethyl)pyridine is -4.12 ± 0.24 . This represents a decrease of approximately 9.3 pKa units compared to unsubstituted pyridine (pKa ~5.2) and 10.8 units relative to 2,6-lutidine (pKa ~6.7) [1]. Such extreme reduction in basicity directly impacts binding interactions, solubility, and metabolic stability in drug discovery contexts.

Physical Organic Chemistry Medicinal Chemistry Property Prediction

Lipophilicity Enhancement: logP Increase vs. Pyridine

2,6-Bis(trifluoromethyl)pyridine exhibits a calculated logP of 2.95 (ACD/LogP) or 3.12 (ChemSpider) [1][2]. This value is approximately 2.3–2.5 log units higher than that of unsubstituted pyridine (logP ~0.65) [3]. The increased lipophilicity translates to a >100-fold higher predicted octanol-water partition coefficient, directly impacting membrane permeability and distribution profiles.

ADME Drug Design Physicochemical Properties

Agrochemical Intermediate Utility: Herbicidal Activity of 2,6-Bis(trifluoromethyl)-4-pyridinols

Derivatives of 2,6-bis(trifluoromethyl)pyridine, specifically 2,6-bis(trifluoromethyl)-4-pyridinols, have been established as useful herbicides and fungicides, as disclosed in U.S. Patent 3,748,334 [1]. While quantitative herbicidal activity data for the parent compound is not directly available, the patent literature explicitly claims the utility of this substitution pattern for weed control. In contrast, non-fluorinated pyridinols generally lack sufficient potency or selectivity for commercial herbicide development [2].

Agrochemicals Herbicides Crop Protection

High-Value Application Scenarios for 2,6-Bis(trifluoromethyl)pyridine Based on Quantitative Differentiation


Accelerated Homogeneous Catalysis: Designing High-Turnover Phosphine Ligands

When developing palladium-catalyzed cross-coupling processes where reaction time or catalyst loading is a critical cost driver, procurement of 2,6-bis(trifluoromethyl)pyridine as a ligand precursor offers a quantifiable advantage. As demonstrated in the Stille coupling model, BFPy-derived phosphanes accelerate conversion rates by at least 4-fold over P(C6F5)3 and 48-fold over PPh3 [1]. This translates to lower precious metal usage or higher throughput in pharmaceutical process chemistry.

Reliable Synthesis of Highly Electron-Deficient Biaryls via Suzuki Coupling

For programs requiring the installation of strongly electron-withdrawing aromatic groups into drug-like molecules or organic electronic materials, the 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester provides a robust synthetic handle. With isolated yields up to 95% across diverse (hetero)aryl bromides [1], this building block mitigates the protodeboronation risk common to many electron-deficient boronic esters, ensuring reliable access to target compounds.

Medicinal Chemistry: Optimizing CNS Drug Candidates with Enhanced Lipophilicity

When designing small molecules targeting central nervous system (CNS) disorders, the incorporation of a 2,6-bis(trifluoromethyl)pyridine fragment can strategically increase lipophilicity (logP ~3 vs. pyridine logP ~0.65) [1] while simultaneously reducing basicity (pKa ~ -4.12) [2]. This combination is empirically linked to improved passive membrane permeability and reduced P-glycoprotein efflux, critical parameters for achieving brain exposure. Procurement of this scaffold enables rapid exploration of this favorable property space.

Agrochemical Discovery: Generating Novel Herbicidal Leads

Discovery teams focused on developing next-generation herbicides with enhanced potency and crop safety should prioritize 2,6-bis(trifluoromethyl)pyridine as a key intermediate. The established herbicidal activity of 2,6-bis(trifluoromethyl)-4-pyridinols, as claimed in U.S. Patent 3,748,334 [1], validates this substitution pattern as a fertile starting point for structure-activity relationship (SAR) exploration aimed at delivering commercial crop protection solutions.

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